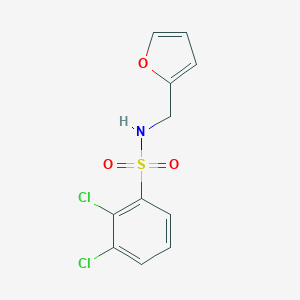![molecular formula C10H13N5S B275495 N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275495.png)
N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine, also known as MTA, is a tetrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTA has been shown to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Mécanisme D'action
The mechanism of action of N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine is not fully understood. However, it has been suggested that N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine exerts its anticancer activity by inducing apoptosis in cancer cells. N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. The anti-inflammatory activity of N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine is believed to be due to its ability to inhibit the NF-κB signaling pathway. N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine's antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine can induce cell cycle arrest and apoptosis in cancer cells. N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. Additionally, N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine in lab experiments is its broad range of biological activities. N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial effects, making it a versatile compound for various applications. However, one limitation of using N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine in lab experiments is its potential toxicity. N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has been shown to exhibit cytotoxic effects at high concentrations, which could limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine's potential as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Additionally, the development of N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine derivatives could lead to compounds with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine involves the reaction of 5-methylthiophene-2-carboxylic acid with propargylamine to form the corresponding amide. This amide is then reacted with sodium azide to give the desired tetrazole compound. The final step involves the reduction of the nitro group in the tetrazole ring to form N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine.
Applications De Recherche Scientifique
N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has been demonstrated to exhibit antimicrobial activity against both gram-positive and gram-negative bacteria.
Propriétés
Formule moléculaire |
C10H13N5S |
|---|---|
Poids moléculaire |
235.31 g/mol |
Nom IUPAC |
N-[(5-methylthiophen-2-yl)methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C10H13N5S/c1-3-6-15-10(12-13-14-15)11-7-9-5-4-8(2)16-9/h3-5H,1,6-7H2,2H3,(H,11,12,14) |
Clé InChI |
VIKVXCWXVZMSKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)CNC2=NN=NN2CC=C |
SMILES canonique |
CC1=CC=C(S1)CNC2=NN=NN2CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275422.png)

![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)
![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)
![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)


![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)

